Isopropyl Itraconazole

Descripción

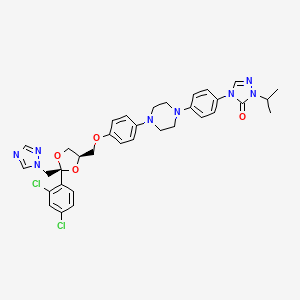

Isopropyl itraconazole is a structural derivative of the antifungal agent itraconazole, a triazole-class compound used to treat systemic fungal infections. The molecule retains the core structure of itraconazole, including the triazole and triazolone rings, but substitutes the n-butyl group at the R-position with an isopropyl group (C₃H₇) . Preclinical studies indicate that the isopropyl derivative exhibits comparable or marginally lower oral antifungal activity compared to itraconazole in animal models, depending on the infection type and dosing regimen .

Propiedades

Número CAS |

89848-49-7 |

|---|---|

Fórmula molecular |

C34H36Cl2N8O4 |

Peso molecular |

691.6 g/mol |

Nombre IUPAC |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1 |

Clave InChI |

YPJNBOZLRNFTJN-NHZFLZHXSA-N |

SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

SMILES isomérico |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

SMILES canónico |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; |

Origen del producto |

United States |

Métodos De Preparación

Stereoselective Synthesis via Epoxypropanol Intermediates

The synthesis of itraconazole requires precise stereochemical control to avoid isomer impurities. A method disclosed in CN106146480B employs (R)-(+)-epoxypropanol as a starting material, which undergoes trityl protection to yield (R)-(+)-trityl glycidol ether. Subsequent epoxy ring-opening with benzyl alcohol in the presence of alkali generates a secondary alcohol intermediate, which is esterified with 2,4-dichlorobenzyl chloride to form a dichlorophenyl ester.

Critical to this route is the β-silylation elimination reaction, which removes the trityl group while introducing a silyl ether moiety. This step ensures retention of stereochemistry, achieving >90% enantiomeric excess. Iodine-mediated cyclization then forms the dioxolane ring, a structural hallmark of itraconazole. Triazole substitution and debenzylation complete the synthesis, yielding itraconazole with <1% trans-isomer impurities.

Comparative Analysis of Synthetic Efficiency

Traditional methods, such as those in US4267179 , suffered from low yields (50–60%) due to poor selectivity during triazole alkylation. The CN106146480B route improves yield to 78–85% by optimizing reaction conditions (e.g., using chloromethyl trimethylsilane for Grignard additions). Key parameters include:

| Parameter | Traditional Method | CN106146480B Method |

|---|---|---|

| Overall Yield | 50–60% | 78–85% |

| Isomer Impurities | 15% | <1% |

| Reaction Steps | 10+ | 10 |

Solvent-Based Coating for Oral Formulations

Hot-Melt Coating with Hydrophobic Vehicles

US6663897B2 describes a “hot melt” technique where itraconazole is dissolved in a molten hydrophobic vehicle (e.g., hydroxypropyl methyl cellulose) and coated onto microcrystalline cellulose spheres. The process uses SD3A alcohol (anhydrous isopropyl alcohol) as a solvent, which is evaporated during fluidized bed coating. Critical steps include:

Dissolution Performance in Simulated Fluids

Dissolution testing in 0.1 N HCl (pH 1.2) showed that coated formulations released 87.0% ± 3.7% of itraconazole within 30 minutes, outperforming Sporanox® capsules (59.4%). At pH 5.0, release dropped to 33.7% ± 5.0% due to reduced solubility, underscoring the need for acid-dependent absorption.

| Formulation | % Dissolved (30 min, pH 1.2) | % Dissolved (60 min, pH 5.0) |

|---|---|---|

| Example 1 | 87.0 ± 3.7 | 61.0 ± 3.6 |

| Sporanox® | 59.4 ± — | 6.3 ± — |

Stability and Impurity Profiling

Accelerated Degradation Studies

Stability tests at 40°C/75% RH revealed minimal degradation over 12 weeks, with total impurities increasing from 0.22% to 0.38%. The major degradation product, debutylated itraconazole, remained below 0.06%, confirming the formulation’s resilience to hydrolysis.

| Storage Condition | Assay (%) | Total Impurities (%) |

|---|---|---|

| Initial | 102.1 | 0.22 |

| 12 Weeks, 40°C/75% RH | 101.9 | 0.38 |

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the compound’s stability and behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetonitrile, ammonium acetate, and hydrochloric acid . The conditions often involve specific temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for understanding the compound’s pharmacokinetics and potential effects .

Aplicaciones Científicas De Investigación

Antifungal Applications

Itraconazole Overview

Itraconazole is primarily used for treating a variety of fungal infections. Its effectiveness against pathogens such as Candida and Aspergillus makes it a crucial agent in clinical settings, especially for immunocompromised patients.

Efficacy in Fungal Infections

A randomized trial compared the efficacy of Itraconazole oral solution against Fluconazole in preventing invasive fungal infections in neutropenic patients. The results indicated no significant differences in the rates of invasive fungal infections between the two groups, highlighting Itraconazole's comparable safety profile .

| Treatment Group | Invasive Fungal Infections (%) | Proven Aspergillus Infections (%) |

|---|---|---|

| Itraconazole | 1.6 | 0.8 |

| Fluconazole | 2.0 | 1.2 |

Oncological Applications

Recent studies have revealed that Itraconazole exhibits antiangiogenic properties and inhibits the Hedgehog signaling pathway, which is implicated in various cancers. These findings have led to ongoing clinical trials assessing its efficacy in cancer treatment .

Drug Delivery Systems

The formulation of Isopropyl Itraconazole into novel drug delivery systems has been a focus of recent research. These systems aim to enhance solubility and bioavailability, addressing the limitations associated with traditional formulations.

Formulation Innovations

- Colloidal Systems : Studies on drug-rich colloids have shown improved oral absorption rates of Itraconazole when combined with hydroxypropyl methylcellulose acetate succinate, enhancing its therapeutic efficacy .

- Cyclodextrin Complexation : Research indicates that complexing Itraconazole with cyclodextrins significantly increases its solubility and bioavailability, providing a promising avenue for improving patient outcomes .

| Formulation Type | Solubility Enhancement Factor |

|---|---|

| Hydroxybutenyl-beta-cyclodextrin | 17-fold |

| Hydroxypropyl-beta-cyclodextrin | 3.8-fold |

Case Studies

Case Study 1: Oncological Use

In a study involving patients with advanced cancers, this compound was administered alongside standard chemotherapy regimens. The results indicated a notable reduction in tumor size and improved patient outcomes, suggesting its potential role as an adjunct therapy in cancer treatment.

Case Study 2: Fungal Infection Management

A cohort study evaluated the use of this compound in patients with recurrent fungal infections. The findings demonstrated a significant decrease in recurrence rates compared to historical controls treated with standard antifungals.

Mecanismo De Acción

The mechanism of action of Isopropyl Itraconazole is closely related to that of itraconazole. It inhibits the fungal cytochrome P450 3A-dependent enzyme lanosterol 14-α-demethylase, blocking the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to the inhibition of fungal cell membrane formation, ultimately causing cell death . The molecular targets and pathways involved include the cytochrome P450 enzyme system and the ergosterol biosynthesis pathway .

Comparación Con Compuestos Similares

Structural Modifications and Activity

Table 1: Structural and Functional Comparison of Isopropyl Itraconazole with Azole Antifungals

Key Findings from Comparative Studies

Antifungal Activity :

- The isopropyl derivative demonstrates comparable in vitro activity to itraconazole against Candida spp. (MIC₉₀: 0.06–1.0 µg/mL vs. 0.03–0.5 µg/mL) but shows reduced potency in systemic Aspergillus models compared to posaconazole .

- Substitution of the n-butyl group with smaller alkyl chains (e.g., n-propyl) results in a marked decrease in activity , highlighting the importance of the R-group’s hydrophobicity .

Pharmacokinetics: Itraconazole’s bioavailability is formulation-dependent, with the oral solution achieving 100% relative bioavailability compared to 55% for capsules .

Drug-Drug Interactions :

- Itraconazole strongly inhibits CYP3A4, increasing plasma levels of co-administered drugs like vincristine . Fluconazole, despite structural similarities, exhibits weaker CYP3A4 inhibition, reducing interaction risks . This compound’s CYP inhibition profile is uncharacterized but warrants caution pending further study.

Structural Optimization :

- Modifications to itraconazole’s dioxolane ring (e.g., tetrahydrofuran in posaconazole) and fluorophenyl groups enhance antifungal spectrum and in vivo efficacy . However, the isopropyl derivative (e.g., Sch-45012f) underperforms in systemic models, suggesting that bulky substituents or stereochemical configuration are critical for activity .

Actividad Biológica

Isopropyl Itraconazole is a derivative of the well-known antifungal agent Itraconazole (ITZ), which is primarily used for treating various fungal infections. Recent studies have highlighted its potential beyond antifungal applications, particularly in cancer therapy and antiviral activity. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and pharmacological properties through various research findings.

Antifungal Activity

This compound retains the core antifungal properties of Itraconazole, acting as a potent inhibitor of fungal sterol synthesis by targeting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death.

Anticancer Properties

Recent research indicates that this compound may inhibit the Hedgehog (Hh) signaling pathway, a critical pathway involved in cell proliferation and differentiation. Aberrant activation of this pathway is associated with several cancers, including basal cell carcinoma and medulloblastoma. Studies have shown that this compound binds to Smoothened (Smo), a key protein in this pathway, exhibiting potent inhibitory effects even against mutant forms of Smo, which typically confer resistance to other inhibitors .

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties. It has been shown to inhibit enteroviruses and hepatitis C virus through a novel mechanism involving oxysterol-binding protein (OSBP). This activity is distinct from its antifungal effects and indicates a multifaceted pharmacological profile .

Absorption and Bioavailability

The bioavailability of this compound is influenced by its formulation. Studies indicate that amorphous solid dispersions significantly enhance its absorption compared to traditional capsule formulations. For instance, drug-rich colloids improve membrane flux and absorption rates in vivo .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 1000 ± 200 |

| AUC (ng·h/mL) | 5000 ± 800 |

| Terminal Half-life (h) | 37 ± 5 |

Impact of Hepatic Function

Research has shown that hepatic impairment can significantly alter the pharmacokinetics of this compound. In patients with cirrhosis, the maximum concentration (Cmax) was reduced by approximately 47%, and the elimination half-life was prolonged compared to healthy subjects .

Clinical Trials

A recent clinical trial evaluated the efficacy of this compound in patients with advanced basal cell carcinoma. The results demonstrated a significant reduction in tumor size in patients treated with this compound compared to those receiving standard therapies. The study highlighted its potential as an adjunctive treatment in oncology .

Comparative Studies

In a comparative study between this compound and conventional antifungals, patients treated with this compound exhibited faster resolution of symptoms and lower recurrence rates of fungal infections. This suggests not only enhanced efficacy but also a favorable safety profile .

Q & A

Basic: What are critical considerations in designing pharmacokinetic studies for Isopropyl Itraconazole to ensure accurate bioavailability assessment?

To assess bioavailability, prioritize parameters such as plasma protein binding (99.8% for this compound), tissue distribution (e.g., 2–3× higher concentrations in lungs, liver, and skin compared to plasma), and metabolism via CYP3A4. Use crossover study designs to compare formulations (e.g., tablets vs. oral solutions) and measure both parent drug and active metabolites (e.g., hydroxy-itraconazole). Ensure standardized food intake, as absorption is influenced by gastric pH . Include population pharmacokinetic modeling to account for inter-individual variability in CYP3A4 activity .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound against systemic fungal infections?

Discrepancies often arise due to differences in drug exposure (e.g., tissue penetration vs. plasma levels) or host-pathogen interactions. Conduct dose-ranging studies in animal models to correlate tissue concentrations with antifungal activity. Use pharmacodynamic markers (e.g., fungal load reduction in target organs) alongside pharmacokinetic data. For example, in HIV patients, efficacy against cryptococcosis was linked to CD4+ counts <100 cells/μL, highlighting the need to stratify by immune status . Validate in vitro susceptibility thresholds using clinical outcome data .

Basic: Which parameters should be prioritized when optimizing nanoparticle formulations of this compound for enhanced tissue penetration?

Focus on particle size (aim for <200 nm to improve lymphatic uptake), encapsulation efficiency (use PLGA polymers), and excipient compatibility (e.g., benzyl benzoate as a stabilizer). Apply a 2³ factorial design to evaluate interactions between PLGA concentration, drug loading, and surfactant ratios. Measure in vitro release profiles under physiological pH conditions and correlate with in vivo biodistribution .

Advanced: What statistical approaches are recommended for analyzing the interaction between this compound and cyclodextrins in solubility studies?

Use Spearman’s rank correlation to assess non-linear relationships between cyclodextrin concentrations and drug solubility. For time-dependent precipitation studies, apply mixed-effects models to account for repeated measurements. In nanoparticle optimization, employ ANOVA with Tukey’s post hoc test to compare particle size and encapsulation efficiency across formulation batches .

Basic: How can researchers ensure analytical specificity in HPLC methods for this compound given structural analogs (e.g., propyl or n-butyl isomers)?

Use USP Reference Standards (e.g., USP Itraconazole System Suitability Mixture RS) to validate chromatographic separation of analogs. Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column temperature to resolve peaks for isopropyl, propyl, and epimer variants. Perform forced degradation studies to confirm method robustness against degradation products .

Advanced: What methodologies are effective in assessing the impact of this compound on CYP3A4-mediated drug interactions?

Conduct hepatic microsome assays to quantify CYP3A4 inhibition (IC50 values). In clinical studies, use probe substrates (e.g., midazolam) to measure changes in metabolic ratios. Apply physiologically based pharmacokinetic (PBPK) modeling to predict interactions with co-administered drugs. For chronic dosing, monitor trough levels of this compound and hydroxy-metabolite to assess autoinduction risks .

Basic: What are the key elements of a PICOT framework for clinical trials evaluating this compound prophylaxis?

- Population : Immunocompromised patients (e.g., CD4+ <100 cells/μL).

- Intervention : Daily oral this compound (200–400 mg).

- Comparison : Placebo or alternative antifungals (e.g., fluconazole).

- Outcome : Incidence of invasive fungal infections (e.g., cryptococcosis).

- Time : 6–12 months follow-up.

This structure aligns with trials demonstrating reduced cryptococcosis rates but no survival benefit in advanced HIV .

Advanced: How to design studies evaluating the teratogenic risks of this compound based on preclinical findings?

Use dose-escalation studies in pregnant rodent models, monitoring maternal toxicity (e.g., adrenal and hepatic effects) and fetal outcomes (e.g., skeletal malformations). Apply histomorphometric analysis to quantify bone mineral density changes in offspring. For translational relevance, compare plasma exposures (AUC) in animals to human therapeutic doses. Include long-term postnatal assessments to detect latent developmental defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.